molecular formula C25H29N3O B2492829 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1049362-06-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2492829
CAS No.: 1049362-06-2
M. Wt: 387.527
InChI Key: GHZCKBXSOCAMMW-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide: is a synthetic organic compound featuring a complex structure composed of multiple heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 3,4-Dihydroisoquinoline: The preparation begins with the synthesis of the 3,4-dihydroisoquinoline core through hydrogenation of isoquinoline under acidic conditions.

  • Formation of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine:

    • The next step involves the reaction of the dihydroisoquinoline with 2-bromo-1-methylpyrrole, utilizing a base such as sodium hydride to form the N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine intermediate.

  • Acylation:

    • This intermediate is then subjected to acylation using 2-(m-tolyl)acetyl chloride in the presence of a base like triethylamine to afford the final product, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide.

Industrial Production Methods

Industrial production may incorporate automated flow chemistry systems to ensure precise control over reaction conditions, ensuring high purity and yield. These methods often leverage catalysis and continuous purification techniques for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the pyrrol and dihydroisoquinoline rings, potentially yielding quinoline derivatives.

  • Reduction: Under reduction conditions, the compound might be reduced to simpler amine derivatives.

  • Substitution: Halogenation of the aromatic ring can lead to substituted variants, providing pathways for further functionalization.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.

  • Substitution: Halogenating agents like bromine (Br2) under Lewis acidic conditions (like FeBr3) facilitate substitution reactions.

Major Products

  • Oxidation Products: Potential oxidation products include hydroxyl derivatives and quinolines.

  • Reduction Products: Simple amine derivatives could be formed.

  • Substitution Products: Halogenated derivatives may arise from aromatic substitution.

Scientific Research Applications

  • Chemistry: This compound serves as a building block for synthesizing more complex molecules and pharmaceutical intermediates.

  • Biology: It may function as a tool to investigate biochemical pathways and cellular processes.

  • Industry: Used in the synthesis of specialized materials and possibly in the formulation of agrochemicals or dyes.

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism of action might involve binding to receptor sites or enzymes, modulating their activity. The precise molecular targets would depend on the functional groups’ interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)acetamide: lacks the pyrrole ring.

  • N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide: excludes the dihydroisoquinoline moiety.

Uniqueness

What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(m-tolyl)acetamide apart is its combination of these heterocyclic systems, offering a unique scaffold for chemical and pharmacological diversity.

That’s a wrap on this deep dive! Whether it’s the synthesis, reactions, or applications, I’d say this compound is pretty intriguing. How do you feel about all that chemistry now?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-19-7-5-8-20(15-19)16-25(29)26-17-24(23-11-6-13-27(23)2)28-14-12-21-9-3-4-10-22(21)18-28/h3-11,13,15,24H,12,14,16-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZCKBXSOCAMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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